molecular formula C9H17NO B13183011 1-[2-(Aminomethyl)cyclopentyl]propan-1-one

1-[2-(Aminomethyl)cyclopentyl]propan-1-one

Katalognummer: B13183011
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: UJIHEVHANWOFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Aminomethyl)cyclopentyl]propan-1-one is an organic compound with the molecular formula C9H17NO. It is characterized by a cyclopentane ring substituted with an aminomethyl group and a propanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclopentyl]propan-1-one typically involves the reaction of cyclopentylmethylamine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Aminomethyl)cyclopentyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Wissenschaftliche Forschungsanwendungen

1-[2-(Aminomethyl)cyclopentyl]propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[2-(Aminomethyl)cyclopentyl]propan-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopentane ring provides structural stability, while the propanone group can participate in various chemical reactions, modulating the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

    Cyclopentylamine: Similar in structure but lacks the propanone group.

    Cyclopentanone: Contains the cyclopentane ring and ketone group but lacks the aminomethyl group.

    1-(Aminomethyl)cyclopentane: Similar but without the propanone group.

Uniqueness: 1-[2-(Aminomethyl)cyclopentyl]propan-1-one is unique due to the combination of the aminomethyl and propanone groups attached to the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-[2-(aminomethyl)cyclopentyl]propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)8-5-3-4-7(8)6-10/h7-8H,2-6,10H2,1H3

InChI-Schlüssel

UJIHEVHANWOFFH-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCCC1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.